[3-(2,5-Dimethylphenyl)phenyl]methanol
Description
[3-(2,5-Dimethylphenyl)phenyl]methanol is a benzyl alcohol derivative featuring a biphenyl scaffold substituted with two methyl groups at the 2- and 5-positions of one aromatic ring and a hydroxymethyl (–CH₂OH) group at the 3-position of the adjacent phenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced hydrophobicity from the methyl substituents.
Properties
IUPAC Name |
[3-(2,5-dimethylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-6-7-12(2)15(8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRAEFPSVPJTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Formation via Suzuki Coupling
The Suzuki-Miyaura reaction enables efficient aryl-aryl bond formation between 3-bromobenzaldehyde and 2,5-dimethylphenylboronic acid. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 78% |
The reaction proceeds via oxidative addition of 3-bromobenzaldehyde to palladium, transmetallation with the boronic acid, and reductive elimination to form 3-(2,5-dimethylphenyl)benzaldehyde. Steric hindrance from the 2,5-dimethyl group minimally affects coupling efficiency due to the ortho/para-directing nature of the methyl substituents.
Aldehyde Reduction to Alcohol
Sodium borohydride (NaBH₄) selectively reduces the aldehyde to the primary alcohol without affecting aromatic rings:
| Parameter | Condition |
|---|---|
| Reducing Agent | NaBH₄ (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 0°C → 25°C |
| Reaction Time | 2 h |
| Yield | 92% |
The reaction mechanism involves nucleophilic attack by hydride ions at the electrophilic carbonyl carbon, followed by protonation to yield [3-(2,5-dimethylphenyl)phenyl]methanol. LiAlH₄ provides higher yields (95%) but requires anhydrous conditions.
Friedel-Crafts Acylation and Ketone Reduction
Friedel-Crafts Acylation for Ketone Synthesis
Friedel-Crafts acylation attaches an acetyl group to 2,5-dimethylbenzene using 3-bromobenzoyl chloride:
| Parameter | Condition |
|---|---|
| Catalyst | AlCl₃ (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Reflux |
| Reaction Time | 6 h |
| Yield | 65% |
The electron-donating methyl groups activate the benzene ring for electrophilic substitution, directing acylation to the para position relative to both methyl substituents.
Ketone Reduction to Alcohol
Catalytic hydrogenation or borohydride reduction converts the ketone to the alcohol:
LiAlH₄ achieves near-quantitative reduction but poses safety risks, while NaBH₄ offers a milder alternative.
Ullmann Coupling of Benzyl Halides
Ullmann Reaction for Biphenyl Synthesis
Copper-mediated coupling of 3-iodobenzyl alcohol with 2,5-dimethylphenylboronic acid under modified Ullmann conditions:
| Parameter | Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 24 h |
| Yield | 58% |
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol with 89% efficiency.
Nucleophilic Aromatic Substitution
Displacement of Activated Aryl Halides
A two-step process substitutes a nitro group in 3-nitrobenzyl alcohol with 2,5-dimethylphenoxide:
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 76% |
| Nucleophilic Substitution | 2,5-Dimethylphenol, K₂CO₃, DMF, 120°C | 41% |
Low yields in the substitution step reflect poor leaving-group ability of nitro groups compared to halides.
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura route balances yield and practicality, making it the preferred industrial method.
Industrial-Scale Production Considerations
Continuous Flow Suzuki Coupling
Adopting flow chemistry improves heat/mass transfer:
Inline FTIR monitoring ensures consistent conversion, reducing palladium waste by 40%.
Solvent Recycling
Methanol and toluene are recovered via fractional distillation, achieving 90% solvent reuse and lowering production costs by 25%.
| Condition | Degradation After 4 Weeks |
|---|---|
| 40°C/75% RH | 3.8% decomposition |
| UV Light (300–800 nm) | 12.4% decomposition |
Amber glass vials under nitrogen atmosphere extend shelf life to 24 months at -20°C.
Chemical Reactions Analysis
Types of Reactions
[3-(2,5-Dimethylphenyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl rings, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of [3-(2,5-Dimethylphenyl)phenyl]ketone or [3-(2,5-Dimethylphenyl)phenyl]aldehyde
Reduction: Formation of [3-(2,5-Dimethylphenyl)phenyl]methane
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
[3-(2,5-Dimethylphenyl)phenyl]methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethylphenyl)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
(2-(((2,5-Dimethylphenyl)amino)methyl)phenyl)methanol
Structural Similarities :
- Shares the 2,5-dimethylphenyl moiety and a benzyl alcohol group.
- Contains an additional amino (–NH–) linker between the two aromatic rings.
Key Differences :
- Functional Group : The presence of a secondary amine (–NH–) instead of a direct phenyl–phenyl bond alters electronic properties and basicity.
- Applications: The amine functionality may enable use in coordination chemistry or as a precursor for bioactive molecules.
- Reactivity : The amine group could increase susceptibility to oxidation compared to the parent alcohol.
3,5-Dimethylphenol (CAS 108-68-9)
Structural Similarities :
- Contains a phenolic hydroxyl group and methyl substituents (3,5-positions).
Key Differences :
- Backbone : Lacks the biphenyl structure and hydroxymethyl group of the target compound.
- Physicochemical Properties: Solubility: 3,5-Dimethylphenol is more hydrophobic due to the absence of a polar alcohol group. Reactivity: The phenolic –OH is more acidic (pKa ~10) compared to the benzyl alcohol (–CH₂OH, pKa ~15–16).
Patent Derivatives with 2,5-Dimethylphenyl Groups (EP 2023)
Structural Similarities :
- Compounds such as N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine (K.1.27) share the 2,5-dimethylphenyl core.
Key Differences :
- Functional Groups : Formamidine (–N–CH₂–N–) and halogen/trifluoromethyl substituents dominate, unlike the hydroxymethyl group in the target compound.
- Applications : These derivatives are designed as fungicides or herbicides, suggesting that the 2,5-dimethylphenyl group enhances binding to biological targets in agrochemical contexts .
Data Table: Comparative Analysis
Research Findings and Implications
- Functional Group Impact: The hydroxymethyl group may enhance solubility in polar solvents relative to phenol derivatives, broadening its utility in pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [3-(2,5-Dimethylphenyl)phenyl]methanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone precursor (e.g., [3-(2,5-Dimethylphenyl)phenyl]ketone) using borane dimethylsulfide (BH₃·SMe₂) in a continuous-flow system. This method ensures high efficiency and minimizes side reactions. Post-synthesis, purity can be confirmed via gas chromatography (GC) with >99% purity thresholds (as referenced for structurally similar compounds in ). Recrystallization in methanol or ethanol is recommended for further purification. Characterization via -NMR and mass spectrometry (EI-MS) is critical to verify structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR in CDCl₃ or DMSO-d₆ resolves aromatic proton environments and methyl group signals. For example, methyl protons on the 2,5-dimethylphenyl ring typically appear as singlets between δ 2.2–2.4 ppm.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ≈ 212.2 [M⁺]) and fragmentation patterns (e.g., loss of –CH₂OH) align with literature data for analogous benzyl alcohols ().
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol/water gradients ensure purity assessment, particularly for detecting residual ketone precursors .
Q. How does steric hindrance from the 2,5-dimethylphenyl group influence the compound’s reactivity?
- Methodological Answer : The 2,5-dimethyl substituents create steric bulk, reducing accessibility to the benzylic alcohol group. This can slow oxidation reactions (e.g., to ketones) and increase selectivity in nucleophilic substitutions. Computational modeling (DFT or MD simulations) can quantify steric effects using parameters like percent buried volume (%VBur). Experimentally, comparative kinetics studies with non-methylated analogs (e.g., phenylmethanol) reveal rate differences in oxidation or esterification reactions .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking and pharmacophore modeling can assess interactions with biological targets (e.g., enzymes or receptors). For example, analogs like 3-[(2,5-Dimethylphenyl)amino]-1-phenyl-2-propen-1-one ( ) show inhibition of CD40-TRAF6 interactions, suggesting potential immunomodulatory applications. Use tools like AutoDock Vina to simulate binding affinities, focusing on hydrophobic pockets accommodating the dimethylphenyl group. Validate predictions with in vitro assays (e.g., ELISA for TRAF6 inhibition) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzyl alcohols?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation may arise from solvent effects, impurities, or tautomerism. For example, in , (3,5-dimethylphenyl)methanol shows distinct -NMR peaks compared to the 2,5-dimethyl isomer. To resolve ambiguities:
- Perform solvent-switching experiments (e.g., CDCl₃ vs. DMSO-d₆).
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare with high-resolution MS (HRMS) to confirm molecular formulas .
Q. How do substituent positions (2,5-dimethyl vs. 3,5-dimethyl) affect the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The 2,5-dimethyl groups may stabilize carbocation intermediates during acid-catalyzed dehydration (vs. 3,5-dimethyl analogs). Monitor reaction progress via TLC or in-situ IR spectroscopy for OH-stretch disappearance.
- Basic Conditions : The benzylic alcohol’s acidity (pKa ≈ 15–16) is minimally affected by substituent position, but steric effects can hinder deprotonation. Use kinetic isotope effects (KIE) with deuterated methanol to study proton transfer rates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If chiral centers exist (e.g., from asymmetric reduction of prochiral ketones), use chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents (e.g., Eu(hfc)₃). For large-scale reactions, continuous-flow systems reduce racemization risks compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
